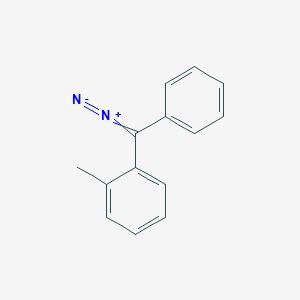
Benzene, 1-(diazophenylmethyl)-2-methyl-
Cat. No. B8519928
Key on ui cas rn:
52506-26-0
M. Wt: 208.26 g/mol
InChI Key: ZAKRDQHEKDSAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04083837
Procedure details


To (2-methylphenyl)phenyl ketone hydrazone (10.5 g, 0.05 moles) dissolved in 1,2-dichloroethane (50 ml) containing iodide (2 ml, 1% w/v solution) and 1,1,3,3-tetramethylguanidine (22.5 ml) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) at 0° over 30 minutes. After the addition the mixture was stirred for 5 minutes longer. The red solution was washed with water (5 × 200 ml), dried over sodium sulphate and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 221 ml gas corrected to NTP which corresponded to a 98.6% yield of diazoalkane. The compound was characterised by a major absorption at 2050 cm-1 and λmax 516 nm. A solid ester derivative was made by treating (5R, 6R, 1S, 3S)-2,2-dimethyl-6-phenylacetamidopenam-3-carboxylic acid 1-oxide in chloroform with an aliquot of the diazoalkane solution. After gas evolution had ceased the slightly yellow solution was washed with 5% sodium bicarbonate solution, water, and the organic residue left after removal of the organic solvent crystallised from hot propan-2-ol. The solid was identified as (2-methylphenyl)phenylmethyl (5R, 6R, 3S, 1S)-2,2-dimethylpenam-6-phenylacetamidopenam-3-carboxylate 1-oxide by its n.m.r. spectrum and melting point and mixed melting point 140° - 145° with an authentic sample of the ester.
Name
(2-methylphenyl)phenyl ketone hydrazone
Quantity
10.5 g
Type
reactant
Reaction Step One




Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[N:15][NH2:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[I-].CN(C)C(N(C)C)=N.C(OO)(=O)C>ClCCCl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[N+:15]=[N-:16]
|
Inputs


Step One
|
Name
|
(2-methylphenyl)phenyl ketone hydrazone
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1)C(C1=CC=CC=C1)=NN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[I-]
|
|
Name
|
|
|
Quantity
|
22.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=N)N(C)C)C
|
Step Three
|
Name
|
peracetic acid
|
|
Quantity
|
11.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 5 minutes longer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
The red solution was washed with water (5 × 200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
made up to 250 ml in a volumetric flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An aliquot (50 ml) treated with excess acetic acid
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 221 mL |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
